molecular formula C18H22N2O2 B571547 米拉贝格隆 (m5) CAS No. 1365244-63-8

米拉贝格隆 (m5)

货号 B571547
CAS 编号: 1365244-63-8
分子量: 298.386
InChI 键: YEOINTNYDAYENZ-SFHVURJKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mirabegron is a medication used to treat overactive bladder . Its benefits are similar to antimuscarinic medication such as solifenacin or tolterodine . It is also used to treat neurogenic detrusor overactivity (NDO), a bladder dysfunction related to neurological impairment, in children ages three years and older .


Molecular Structure Analysis

The molecular structure of Mirabegron is complex with multiple functional groups . The IUPAC name for Mirabegron is 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide .


Chemical Reactions Analysis

While specific chemical reactions involving Mirabegron are not detailed in the search results, it is known that Mirabegron is metabolized in the liver via direct glucuronidation, amide hydrolysis, and minimal oxidative metabolism in vivo by CYP2D6 and CYP3A4 .


Physical And Chemical Properties Analysis

Mirabegron has a molecular formula of C21H24N4O2S and a molecular weight of 396.51 . It is soluble in DMSO .

科学研究应用

  1. 增加棕色脂肪活性及胰岛素敏感性: 慢性米拉贝格隆治疗可增强棕色脂肪组织 (BAT) 活性,提高静息能量消耗,并改善健康女性的高密度脂蛋白 (HDL) 胆固醇和胰岛素敏感性等代谢指标 (O'mara 等,2020).

  2. 改善肥胖人群的葡萄糖稳态: 对肥胖、胰岛素抵抗的人类进行米拉贝格隆治疗,可提高口服葡萄糖耐量,降低血红蛋白 A1c 水平,改善胰岛素敏感性,并改善 β 细胞功能。这提示其在管理糖尿病和肥胖相关代谢紊乱中具有潜在应用 (Finlin 等,2020).

  3. 潜在的心血管风险: 发现米拉贝格隆通过激活棕色脂肪介导的脂肪分解来加重动脉粥样硬化。这引发了对心血管疾病患者使用该药的担忧,强调需要在这些人群中进行仔细评估 (Sui 等,2019).

  4. 心血管安全性: 对临床研究的系统评价表明,米拉贝格隆与用于治疗过度活动膀胱综合征的抗胆碱能药物具有相当的心血管安全性。这支持将其用作治疗替代品 (Rosa 等,2016).

  5. 老年患者的有效性和耐受性: 米拉贝格隆已被证明对患有过度活动膀胱的老年患者有效且耐受性良好,表明其适用于这一人群 (Wagg 等,2014).

  6. 肥胖中的代谢效应: 在饮食诱导肥胖的小鼠中,米拉贝格隆治疗与炎症减少和代谢改善有关。这种作用与通过 BAT 激活增加能量消耗有关 (da Silva 等,2021).

  7. 药代动力学和药物相互作用: 米拉贝格隆的代谢途径表明与其他药物存在药代动力学相互作用的可能性,尽管它通常耐受性良好。这需要谨慎对待药物相互作用,尤其是在服用多种药物的患者中 (Tyagi 等,2011).

  8. 对慢性膀胱缺血膀胱功能的影响: 在慢性缺血相关膀胱功能障碍的大鼠模型中,米拉贝格隆治疗可保护膀胱功能和形态,减少膀胱过度活动。这提示其在治疗慢性缺血相关膀胱功能障碍中具有潜在应用 (Sawada 等,2013).

作用机制

Mirabegron works by activating the β3 adrenergic receptor in the bladder, resulting in its relaxation . This increases the bladder’s storage capacity thereby alleviating feelings of urgency and frequency .

安全和危害

Mirabegron is contraindicated in patients with severe uncontrolled hypertension . Common side effects include high blood pressure, headaches, and urinary tract infections . Other significant side effects include urinary retention, irregular heart rate, and angioedema . It may cause harm to breast-fed children .

未来方向

Mirabegron is being explored for its utility in metabolic disorders . It has the potential to increase human BAT activity, REE, NEFA content, body temperature, HR, blood pressure, and blood insulin content . These effects may lead to reductions in blood glucose levels in obese/overweight and diabetic patients . Additionally, the activation of BAT by Mirabegron could represent a novel approach for treating obesity, diabetes, and cardiovascular disease .

属性

IUPAC Name

N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-14(21)20-17-9-7-15(8-10-17)11-12-19-13-18(22)16-5-3-2-4-6-16/h2-10,18-19,22H,11-13H2,1H3,(H,20,21)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOINTNYDAYENZ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CCNCC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)CCNC[C@@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1365244-63-8
Record name YM-538852
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name YM-538852
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MI8N2779MA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。